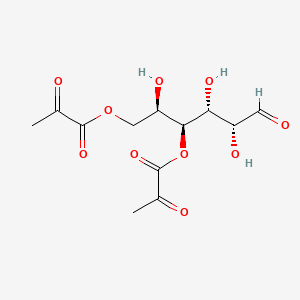

![molecular formula C8H10O2 B1169602 3-[(1S)-1-hydroxyethyl]phenol CAS No. 194545-44-3](/img/structure/B1169602.png)

3-[(1S)-1-hydroxyethyl]phenol

Descripción general

Descripción

3-[(1S)-1-hydroxyethyl]phenol, also known as 3-hydroxyethylphenol (3-HEP), is a phenolic compound derived from the oxidation of catechol and is used in a variety of applications. It is widely used in the production of resins, paints, pharmaceuticals, and other products. 3-HEP has been studied extensively for its potential medicinal applications and is currently being investigated for its potential use in the treatment of cancer, Alzheimer’s disease, and other conditions.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Natural Products and Conducting Polymers

Phenol derivatives, such as “3-[(1S)-1-hydroxyethyl]phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .

Production of Plastics, Adhesives, and Coatings

“3-[(1S)-1-hydroxyethyl]phenol” and other m-aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

m-Aryloxy phenols, including “3-[(1S)-1-hydroxyethyl]phenol”, have a wide range of applications as antioxidants, ultraviolet absorbers, and flame retardants .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Organic Photodetectors, Organic Light-Emitting Diodes, and Organic Spintronics

Phenoxyl diradicals, which can be derived from “3-[(1S)-1-hydroxyethyl]phenol”, have shown great semiconducting properties with potential applications in the field of organic photodetectors, organic light-emitting diodes, and organic spintronics .

Active Materials in Organic Radical Batteries and Single Molecules Magnetic Materials

The unique electronic, optical, and magnetic properties and stability of phenoxyl diradicals show great potential applications in the fields of active materials, such as organic radical batteries and single molecules magnetic materials .

Mecanismo De Acción

Target of Action

The primary target of 3-[(1S)-1-hydroxyethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

3-[(1S)-1-hydroxyethyl]phenol interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . The resulting increase in acetylcholine levels can lead to enhanced neurotransmission.

Biochemical Pathways

The compound is likely involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids. This pathway is crucial for the production of a variety of secondary metabolites, including phenolic compounds . The compound may also be involved in the phenylpropanoid pathway , which leads to the production of a wide range of compounds, including flavonoids, coumarins, and lignans .

Result of Action

The inhibition of Acetylcholinesterase by 3-[(1S)-1-hydroxyethyl]phenol leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and location of the cholinergic transmission.

Action Environment

The action, efficacy, and stability of 3-[(1S)-1-hydroxyethyl]phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may influence its ability to interact with its target. Additionally, the presence of other molecules can impact the compound’s action, as they may compete for the same target or alter the target’s conformation

Propiedades

IUPAC Name |

3-[(1S)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S)-1-hydroxyethyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,5-Diethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B1169526.png)